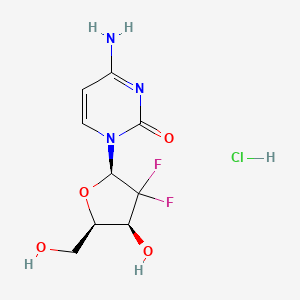

C9H11F2N3O4.HCl

Vue d'ensemble

Description

The compound “C9H11F2N3O4.HCl” is also known as Gemcitabine Hydrochloride . It is a reference standard and is used in the synthesis of various substances .

Synthesis Analysis

The synthesis of Gemcitabine Hydrochloride involves a series of chemical reactions. The synthesis method has the advantages of high yield, easiness of preparation of gemcitabine hydrochloride GH-7 having a single configuration, convenience of operation, and relatively stable configuration .

Molecular Structure Analysis

The molecular structure of Gemcitabine Hydrochloride is represented by the formula “C9H11F2N3O4.HCl”. It has a molecular weight of 299.66 g/mol .

Chemical Reactions Analysis

Gemcitabine Hydrochloride is a prodrug, which means it is transformed into its active metabolites inside the body .

Physical And Chemical Properties Analysis

Gemcitabine Hydrochloride has a molecular weight of 299.66 g/mol. It is a powder that is soluble in water .

Applications De Recherche Scientifique

Gemcitabine Hydrochloride : This compound is primarily used in oncology and is known for its sensitivity to light and specific storage requirements. It is soluble in water and DMSO and is generally used in solutions prepared the same day or stored as aliquots under specific conditions (Waldrop, 2001).

Hydrochloric Acid (HCl) : Hydrochloric acid, of which HCl is a key component, is the main chlorine reservoir in the Earth's stratosphere. Its buildup is attributed to the intensive use of man-made halogenated source gases, and monitoring its evolution is crucial for environmental protocols like the Montreal and Kyoto Protocols (Mahieu et al., 2008).

2-Hydroxypyrimidine Hydrochloride : This compound, formed from reactions involving hydrochloric acid, has a complex trinuclear structure and is used in various chemical studies (Kurawa, Adams, & Orpen, 2008).

Hydrocarbon Emissions : Studies have found that C2–C9 hydrocarbons (HCs) emissions from vehicle/engine technologies can be monitored and analyzed for environmental impact assessments. These hydrocarbons, including components related to HCl, are significant in understanding atmospheric ozone formation and health implications (Montero et al., 2010).

Carbonic Anhydrase Activity : The compound plays a role in regulating pH in tumor cell growths, which is crucial for understanding tumor proliferation and development. This has implications in cancer research and treatment (Swietach et al., 2009).

Organic Acid Use in Acidizing Operations : HCl, a component of the compound , is widely used in acidizing operations in the oil and gas industry. Its properties and interactions with organic acids are crucial for optimizing these operations (Alhamad et al., 2020).

Acidity on Ice Surfaces : Understanding the ionization of HCl on ice surfaces has implications in atmospheric chemistry, particularly in studies related to polar stratospheric clouds and ozone depletion (Kang et al., 2000).

Mécanisme D'action

Gemcitabine Hydrochloride is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose. As a prodrug, gemcitabine is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation, arresting tumour growth and promoting apoptosis of malignant cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6+,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKDEIYWILRZIA-IEJFOXCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)CO)O)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LY 188011 (hydrochloride) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol](/img/structure/B7909063.png)

![tert-butyl [(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] carbonate](/img/structure/B7909073.png)

![Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate](/img/structure/B7909076.png)

![Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide](/img/structure/B7909086.png)

![(4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone](/img/structure/B7909099.png)

![1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B7909129.png)

![N-[1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide](/img/structure/B7909141.png)